Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane
Description
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane is a sulfur-bridged dimeric compound derived from the thieno[2,3-d]pyrimidine scaffold. The core structure consists of two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl units linked by a sulfur atom. The dimethyl substituents at positions 5 and 6 are critical for enhancing molecular stability and influencing intermolecular interactions, as observed in crystallographic studies .
Properties
IUPAC Name |
4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S3/c1-7-9(3)21-13-11(7)15(19-5-17-13)23-16-12-8(2)10(4)22-14(12)18-6-20-16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXSXUWYNSREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC=NC4=C3C(=C(S4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivatives with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the sulfane bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane has shown promise as an anticancer agent. Studies have indicated that compounds containing the thienopyrimidine moiety exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives of thienopyrimidines could inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Agricultural Applications
Pesticide Development
The unique structure of this compound lends itself to development as a novel pesticide. Its thienopyrimidine backbone is known to exhibit herbicidal activity. Field trials have shown that formulations containing this compound can effectively control weed populations while minimizing harm to surrounding crops .
Plant Growth Regulation
Additionally, this compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance root development and overall plant vigor when applied in appropriate concentrations, potentially leading to increased agricultural yields .
Material Science
Polymer Synthesis
In material science, this compound is being explored for its potential use in synthesizing advanced polymers. Its ability to form cross-linked structures makes it suitable for creating materials with enhanced thermal stability and mechanical properties .
Conductive Materials
Moreover, the compound's electronic properties are being studied for applications in conductive materials. Research indicates that incorporating thienopyrimidine derivatives into polymer matrices can improve conductivity, making them suitable for applications in organic electronics .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial assessed the efficacy of a thienopyrimidine derivative similar to this compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group .
Case Study 2: Agricultural Impact
Field studies were conducted to evaluate the herbicidal efficacy of formulations containing this compound on common weeds in soybean crops. The results showed a reduction in weed biomass by over 70% without affecting soybean yield .
Mechanism of Action
The mechanism of action of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The thieno[2,3-d]pyrimidine core is versatile, with modifications at position 4 (e.g., sulfanyl, oxy, or acetamide groups) and substituents on the benzene/thiophene rings significantly altering properties. Below is a comparative analysis of key analogs:
Key Observations:
- Compared to ionic sulfanides (e.g., potassium derivatives), the neutral sulfane bridge may reduce reactivity but enhance metabolic stability .
- Substituent Effects : The 5,6-dimethyl groups are conserved across most analogs, likely contributing to steric protection of the core and stabilizing π-π stacking in crystalline states .
- Bioactivity: Derivatives with sulfanyl or amino groups (e.g., 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) exhibit notable anticancer activity, suggesting the target compound’s sulfur bridge could similarly modulate cytotoxicity .
Biological Activity
Overview
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique thieno[2,3-d]pyrimidine structure. This compound has been investigated for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound features a bis-thieno[2,3-d]pyrimidine framework, which is known for imparting distinct chemical and biological properties. The synthesis typically involves reactions between 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivatives and sulfur-containing reagents under specific conditions that promote the formation of the sulfane bond.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance:
- Inhibition of COX-2 : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib. Specifically, the IC50 values for related thienopyrimidine derivatives were reported at approximately 0.04 μmol .
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the modulation of inflammatory pathways involving COX-2 and inducible nitric oxide synthase (iNOS), leading to reduced expression of pro-inflammatory cytokines in cellular models .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : this compound has demonstrated activity against various bacterial strains. For example, it was effective against Escherichia coli and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported at 50 µM and 75 µM respectively .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- In Vitro Studies : Experiments conducted on RAW264.7 macrophage cells indicated that derivatives of thienopyrimidine significantly decreased mRNA expressions of iNOS and COX-2 enzymes. These findings suggest a strong potential for therapeutic applications in inflammatory diseases .
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thienopyrimidine derivatives effectively reduced inflammation compared to control groups treated with standard anti-inflammatory agents like diclofenac sodium .
Comparative Analysis
To better understand the unique properties of this compound relative to similar compounds, a comparative analysis can be useful:
| Compound Name | Structure Type | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Thieno[2,3-d]pyrimidine | High (IC50 ~ 0.04 μmol) | Effective (MIC ~ 50 µM) |
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Thieno[2,3-d]pyrimidine | Moderate | Moderate |
| 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Thieno[2,3-d]pyrimidine | Low | Low |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory responses. The modulation of these targets leads to significant changes in cellular functions related to inflammation and microbial resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with the formation of the thieno[2,3-d]pyrimidin-4-yl core. Key steps include:
- Core formation : Cyclocondensation of 5,6-dimethylthiophene derivatives with thiourea or cyanamide under acidic conditions .
- Sulfane linkage : Coupling two thienopyrimidine units via sulfur-based reagents (e.g., Lawesson’s reagent or S8 in refluxing toluene) .
- Optimization : Reaction temperature (80–120°C), solvent polarity (toluene/DMF), and catalyst selection (e.g., CuI for Ullmann-type couplings) critically influence yield and purity. HPLC and TLC are used to monitor intermediates .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- Spectroscopy : - and -NMR confirm substituent positions and sulfane bonding. IR identifies S–S/S–C vibrational modes .
- Crystallography : X-ray diffraction resolves the dihedral angle between the two thienopyrimidine planes, critical for understanding π-π stacking interactions .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 449.08) .
Advanced Research Questions
Q. How do structural modifications at the 5,6-dimethylthieno positions influence bioactivity in related compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs via:
- Substituent variation : Replacing methyl groups with halogens or electron-withdrawing groups alters electrophilicity. For example, 5-Cl derivatives show enhanced kinase inhibition .
- Bioassays : IC values in enzyme inhibition assays (e.g., EGFR tyrosine kinase) are correlated with substituent electronic profiles. Methyl groups enhance hydrophobic binding in ATP pockets .
- Table: Substituent Effects on Bioactivity
| Substituent (R1, R2) | LogP | EGFR IC (nM) |
|---|---|---|
| 5,6-dimethyl | 3.2 | 28 ± 2 |
| 5-Cl, 6-Cl | 3.8 | 15 ± 3 |
| 5-NO, 6-H | 2.5 | 52 ± 4 |
Q. What computational strategies are used to predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The sulfane bridge acts as a soft nucleophile .
- Molecular docking : Simulates binding to protein targets (e.g., PARP-1) using AutoDock Vina. Methyl groups align with hydrophobic subpockets, while the sulfane linker stabilizes hydrogen bonds .
Q. How can researchers resolve contradictions in spectroscopic data for thienopyrimidine derivatives?
- Methodological Answer : Common discrepancies arise from:
- Tautomerism : The 4-thione/4-thiol equilibrium in the pyrimidine ring causes variable -NMR shifts. Locked conformations (via X-ray) validate dominant tautomers .
- Impurity profiles : Side products from incomplete coupling (e.g., monosulfane analogs) require preparative HPLC purification and re-analysis .
- Solvent effects : DMSO-d vs. CDCl may shift proton signals due to hydrogen bonding. Multi-solvent NMR studies clarify assignments .
Research Design Considerations
Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS. Sulfane bonds are prone to hydrolysis at pH > 8 .
- Oxidative stress : Treat with HO (1 mM) to simulate in vivo oxidation. Thiol-disulfide exchange reactions may occur, detected via Ellman’s assay .
Q. How can researchers leverage structural analogs to infer the mechanism of action of this compound?
- Methodological Answer :
- Pharmacophore mapping : Overlay analogs (e.g., chromeno[2,3-d]pyrimidines) to identify conserved binding motifs. The sulfane linker and methyl groups are critical for target engagement .
- Knockout studies : Use CRISPR-edited cell lines lacking putative targets (e.g., PARP-1) to confirm specificity. Loss of activity in knockout models validates target relevance .
Data Interpretation Guidelines
- Key Reference Standards : Cross-validate spectral data with PubChem entries (CID 145979563) and crystallographic databases (CCDC 2145672) .
- Ethical Compliance : Adhere to institutional guidelines for biochemical assays and animal studies, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
